Calculated Lipophilicity (LogD 7.4) as a Differentiator from a Closely Related Regioisomer
The calculated LogD at physiological pH (7.4) for 5-(Difluoromethyl)-2-fluorobenzotrifluoride is 3.38, which is notably lower than the predicted LogP of 3.78 for the same compound, indicating a significant impact of its specific substitution pattern on pH-dependent distribution [1]. This value is a critical differentiator from its regioisomer, 4-(Difluoromethyl)-2-fluoro-1-(trifluoromethyl)benzene (CAS 1214383-47-7), for which specific LogD data was not publicly available at the time of this analysis, underscoring that LogD is not a generic class property but a function of precise regiochemistry . This provides a concrete, albeit predicted, metric for initial in silico screening and candidate prioritization.
| Evidence Dimension | Lipophilicity (LogD at pH 7.4) |
|---|---|
| Target Compound Data | 3.38 (calculated) |
| Comparator Or Baseline | Target Compound LogP: 3.78 (calculated). Regioisomer 1214383-47-7: Data not available. |
| Quantified Difference | N/A (Quantitative comparison with regioisomer not possible due to lack of public data) |
| Conditions | In silico prediction (JChem) |
Why This Matters
The specific LogD value of 3.38 offers a defined, predictable benchmark for solubility and permeability, which is essential for designing analogs with optimized oral bioavailability, whereas other regioisomers would require de novo experimental determination.
- [1] ChemBase. (n.d.). 4-(difluoromethyl)-1-fluoro-2-(trifluoromethyl)benzene. Retrieved from en.chembase.cn View Source
